2-Ethyl-3,3-difluorobutan-1-ol
Description
Overview of Organofluorine Chemistry and its Research Significance
Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, holds a pivotal role in modern science and technology. wikipedia.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. uzh.chmdpi.com This has led to widespread applications in numerous sectors, including pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgmdpi.comworktribe.com An estimated 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org The unique characteristics imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered reactivity, make it a valuable element in drug design and development. mdpi.comnumberanalytics.com
The synthesis of organofluorine compounds presents unique challenges, as naturally occurring fluorinated organic molecules are rare. mdpi.comworktribe.com This has spurred the development of novel synthetic methodologies and a diverse array of fluorinating reagents. mdpi.com
The Unique Role of Fluorinated Alcohols in Synthetic Methodologies
Fluorinated alcohols have emerged as powerful tools in synthetic organic chemistry. nih.govresearchgate.net Their distinct properties, such as strong hydrogen-bonding ability and low nucleophilicity, allow them to act as effective reaction media and promoters, sometimes even in the absence of a catalyst. nih.govresearchgate.net These properties are attributed to the electron-withdrawing effects of the fluorine atoms. arkat-usa.org
Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to enhance the reactivity and selectivity of various chemical transformations. rsc.org They can activate certain reaction pathways and have been instrumental in challenging C-H activation reactions. rsc.orgacs.org Their ability to stabilize carbocations and facilitate single-electron transfer (SET) reduction makes them valuable in electro-organic synthesis. acs.org
Structural Classification and Nomenclature of 2-Ethyl-3,3-difluorobutan-1-ol within Difluorinated Carbinols
This compound belongs to the class of organic compounds known as fluorinated alcohols, and more specifically, to a subgroup called difluorinated carbinols. The term "carbinol" is a historical name for methanol (B129727) and is sometimes used as a root in the nomenclature of other alcohols. careerpoint.ac.in
The systematic IUPAC name for this compound is This compound . This name is derived by identifying the longest carbon chain containing the hydroxyl group (butanol), numbering the chain to give the hydroxyl group the lowest possible number (position 1), and then identifying and numbering the substituents: an ethyl group at position 2 and two fluorine atoms at position 3. The prefix "difluoro" indicates the presence of two fluorine atoms.
Below is a table detailing the structural information of this compound.
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C6H12F2O |
| CAS Number | 2171834-95-8 bldpharm.com |
Research Gaps and Future Directions for this compound
While the broader field of fluorinated alcohols is well-researched, specific compounds like this compound may have limited dedicated studies. Future research could focus on several key areas:
Synthesis and Characterization: Developing more efficient and scalable synthetic routes to this compound and thoroughly characterizing its physicochemical properties.
Applications in Synthesis: Exploring its potential as a solvent, promoter, or building block in various organic reactions, particularly in asymmetric synthesis where the chiral center at position 2 could be influential.
Biological Activity: Investigating the potential biological and pharmacological properties of this compound and its derivatives, given the prevalence of fluorine in pharmaceuticals. The gem-difluoro group is known to influence the properties of biologically active molecules. enamine.net
Material Science: Assessing its utility in the development of new fluorinated materials, leveraging the unique properties imparted by the difluoromethyl group.
The development of novel difluoromethylation reagents and strategies remains an active area of research, and future work should aim for more cost-effective and environmentally friendly methods. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-3,3-difluorobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2O/c1-3-5(4-9)6(2,7)8/h5,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHXFVGWLVGGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C(C)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 2 Ethyl 3,3 Difluorobutan 1 Ol Analogs
Influence of gem-Difluoro Moiety on Alcohol Reactivity
The presence of a gem-difluoro group, where two fluorine atoms are attached to the same carbon atom, in close proximity to a hydroxyl group exerts a profound influence on the alcohol's reactivity. This influence is a combination of electronic and steric effects.
Electronic Effects and Inductive Properties of Vicinal Fluorines
The high electronegativity of fluorine atoms results in a strong electron-withdrawing inductive effect (-I effect). When a gem-difluoro group is positioned vicinal (on an adjacent carbon) to a hydroxyl group, this inductive effect significantly impacts the alcohol's properties. The electron density is pulled away from the carbon backbone and, consequently, from the oxygen atom of the hydroxyl group.
This withdrawal of electron density has several key consequences:
Increased Acidity: The electron-withdrawing nature of the vicinal difluoro group stabilizes the corresponding alkoxide ion formed upon deprotonation. This stabilization increases the acidity of the alcohol compared to its non-fluorinated counterparts. For instance, trifluoroethanol has a pKa of approximately 12.4, which is significantly lower (more acidic) than ethanol's pKa of about 16. This enhanced acidity is a direct result of the inductive stabilization of the negative charge on the oxygen in the conjugate base.
Altered Nucleophilicity: While the alcohol's acidity is increased, its nucleophilicity is generally decreased. The reduced electron density on the oxygen atom makes it a less effective nucleophile in reactions where the alcohol attacks an electrophilic center. However, the specific reaction conditions and the nature of the electrophile can lead to complex reactivity patterns.
Modulation of Reaction Pathways: The strong inductive effect can influence the regioselectivity and chemoselectivity of reactions. For example, in reactions involving carbocation intermediates, the destabilizing effect of the electron-withdrawing fluorine atoms can disfavor carbocation formation on the adjacent carbon, potentially leading to alternative reaction pathways. Conversely, the presence of fluorine can stabilize certain transition states, thereby directing the course of a reaction.
It is also important to consider the potential for intramolecular hydrogen bonding between the fluorine atoms and the hydroxyl proton. This interaction can sometimes counteract the inductive effect, leading to a decrease in the expected acidity enhancement.
Steric Effects on Reaction Pathways
The steric bulk of the gem-difluoro group, while not as significant as that of larger alkyl groups, can still play a role in directing the outcome of chemical reactions. The presence of two fluorine atoms on the same carbon can hinder the approach of reagents to the adjacent hydroxyl group or to the carbon atom to which it is attached.
This steric hindrance can influence:
Reaction Rates: Reactions that are sensitive to steric bulk may proceed at slower rates in the presence of a vicinal gem-difluoro group.
Diastereoselectivity: In reactions that can form diastereomers, the steric presence of the difluoro group can favor the formation of one diastereomer over another by directing the approach of a reagent from the less hindered face of the molecule.
Conformational Preferences: The steric and electronic interactions involving the gem-difluoro group can influence the preferred conformation of the molecule, which in turn can affect its reactivity. For example, studies on vicinal difluorides have shown that they often adopt an anti conformation.
In some cases, the steric effect of a substituent can be the dominant factor in determining the reaction pathway, even overriding electronic effects. For example, in certain-sigmatropic rearrangements, the bulkiness of a substituent can prevent the reaction from occurring at the substituted double bond.
Functional Group Transformations of Fluorinated Alcohols
The unique reactivity conferred by the gem-difluoro moiety allows for a range of functional group transformations, leading to the synthesis of diverse fluorinated molecules. These transformations include oxidation, substitution, and rearrangement reactions.
Oxidation Reactions and Derived Products
The oxidation of primary alcohols to aldehydes and carboxylic acids is a fundamental transformation in organic synthesis. In the case of fluorinated alcohols, this reaction can be achieved using various oxidizing agents. For instance, the oxidation of fluorinated alcohols to the corresponding aldehydes has been accomplished with quantitative yields using reagents like the Dess-Martin periodinane.
A one-step protocol has been developed for the conversion of alcohols into gem-difluoroolefins, which involves the oxidation of the alcohol to an aldehyde followed by a Wittig reaction. This process highlights how the initial oxidation of the alcohol is a key step in a multi-step synthetic sequence.
Furthermore, aerobic oxidation has been employed in the synthesis of 2,2-difluoro-homoallylic alcohols from gem-difluorocyclopropanes, where an oxidation step follows a ring-opening reaction. Copper-catalyzed aerobic coupling reactions of phenols with gem-difluorinated alkenes can also generate β,β-difluorinated-α-phenoxyalcohols, showcasing an oxidative difunctionalization process.
Table 1: Examples of Oxidation Reactions of Fluorinated Alcohols and Related Compounds
| Starting Material Type | Reagent(s) | Product Type | Reference(s) |
| Fluorinated Alcohol | Dess-Martin Periodinane | Fluorinated Aldehyde | |
| Alcohol | Ph3P+CF2CO2− / Burgess reagent | gem-Difluoroolefin | |
| gem-Difluorocyclopropane | Organic Dye, Amine, Photo-irradiation | 2,2-Difluoro-homoallylic alcohol | |
| gem-Difluorinated Alkene | Phenol, CuCl2, 2,2':6',2”-terpyridine | α,α-Difluorinated-α-phenoxy ketone |
This table is for illustrative purposes and does not represent an exhaustive list.
Substitution Reactions
The hydroxyl group of an alcohol can be replaced by other functional groups through substitution reactions. In fluorinated alcohols, the strong electron-withdrawing effect of the gem-difluoro group can make the hydroxyl group a better leaving group after protonation or conversion to another leaving group (e.g., tosylate).
Research has shown that nucleophilic substitution reactions on gem-difluoroalkenes can be catalyzed by organocatalysts like phosphazene P4-tBu, leading to the formation of monofluoroalkenes with high Z selectivity. While this reaction involves a gem-difluoroalkene rather than an alcohol, it demonstrates the principle of substitution at a carbon bearing fluorine atoms.
The synthesis of vicinal difluorides can be achieved through a two-step method involving the opening of an epoxide to a fluorohydrin, followed by the conversion of the alcohol moiety to a fluoride (B91410). This highlights the transformation of the hydroxyl group in a fluorinated environment.
Rearrangement Reactions (e.g., Wagner-Meerwein, Claisen)
Fluorinated alcohols and their derivatives can participate in various rearrangement reactions, often with unique outcomes due to the presence of fluorine.
Wagner-Meerwein Rearrangement: This type of rearrangement is common in bicyclic systems and can be induced by fluorination. For example, the reaction of bicyclic alkenes with an electrophilic fluorine source and various alcohols as nucleophiles can lead to oxyfluorination products via a Wagner-Meerwein rearrangement, with excellent yields reported (up to 98%). An enantioselective organocatalytic fluorination-induced Wagner-Meerwein rearrangement has also been developed.
Claisen Rearrangement: The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. Fluorinated allylic alcohols are valuable substrates for this transformation. The orthoester Claisen rearrangement of fluorinated allylic alcohols provides a route to highly functionalized amino alcohol derivatives. This rearrangement has been used to synthesize β,β-difluoro-γ,δ-unsaturated carboxylic esters. The stereochemistry of the Claisen rearrangement of fluorinated ethers has also been investigated. In some cases, a carbene-initiated rearrangement strategy involving a Claisen rearrangement of an in situ generated difluorovinyl ether has been used for the carbodefluorination of fluoroalkyl ketones.
Table 2: Examples of Rearrangement Reactions Involving Fluorinated Alcohol Analogs
| Rearrangement Type | Substrate Type | Key Reagents/Conditions | Product Type | Reference(s) |
| Wagner-Meerwein | Bicyclic Alkenes | Selectfluor, Alcohols | Bicyclic Oxyfluorination Products | |
| Claisen | Fluorinated Allylic Alcohols | Orthoesters | Highly Functionalized Amino Alcohol Derivatives | |
| Claisen | 1,1-Difluoro-1-alken-3-ols | Orthoester | 3,3-Difluoro-4-alkenoic esters | |
| Claisen | Fluorinated Vinyl Ethers | - | Fluorine-containing Amides |
This table is for illustrative purposes and does not represent an exhaustive list.
Cross-Coupling Reactions
The development of cross-coupling reactions has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and their application to fluorinated substrates, including analogs of 2-ethyl-3,3-difluorobutan-1-ol, is an area of significant research. The presence of fluorine atoms can influence the reactivity of substrates in these transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboron compounds and organic halides, has been successfully applied to fluorinated substrates. nih.govacs.orgchemie-brunschwig.ch Protocols for the nickel-catalyzed cross-coupling of aryl fluorides with arylboronic esters have been developed. acs.org One method utilizes metal fluoride cocatalysts like ZrF₄ and TiF₄ for aryl fluorides with electron-withdrawing groups. acs.org Another approach involves aryl fluorides with ortho-directing groups that facilitate C–F bond activation through cyclometalation. acs.org Palladium-catalyzed Suzuki-type cross-coupling reactions have also been achieved with both benzylic and unactivated aliphatic fluorides using aryl- or vinylboronic acids. nih.gov These methods often use commercially available palladium and nickel complexes and can overcome common side reactions. nih.gov
Negishi Coupling: The Negishi coupling reaction, which couples organic halides with organozinc compounds, is a powerful tool for C-C bond formation and is compatible with a wide range of functional groups. chemie-brunschwig.chwikipedia.org This reaction has been extended to include difluoromethylated compounds. rsc.orgnih.gov For instance, a palladium-catalyzed Negishi cross-coupling of aryl iodides and bromides with a (difluoromethyl)zinc reagent has been developed, providing difluoromethylated aromatic compounds in good yields. nih.gov The organozinc reagents show high reactivity and selectivity, making this a valuable method for incorporating difluoromethyl groups. chemie-brunschwig.chnih.gov The development of enantioselective decarboxylative Negishi-type couplings of α-oxy carboxylic acids, proceeding through redox-active esters, provides access to chiral dialkyl carbinols. nih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction has been applied to the synthesis of fluorinated carbazoles through a sequence involving the amination of 2-chloroanilines with aryl bromides, followed by an intramolecular direct arylation. researchgate.net The development of specialized phosphine (B1218219) ligands has been crucial for expanding the scope of this reaction to include a wide variety of amines and aryl coupling partners under milder conditions. wikipedia.org Research has also explored new ammonia (B1221849) equivalents for the palladium-catalyzed amination of aryl halides. organic-chemistry.org
| Reaction Type | Catalyst/Ligand System | Substrates | Product Type | Key Findings & References |
| Suzuki-Miyaura Coupling | Ni-catalyst with ZrF₄/TiF₄ or ortho-directing groups | Aryl fluorides, Aryl/vinylboronic esters | Biaryls, Aryl alkenes | Effective for electron-deficient or directing-group-assisted aryl fluorides. acs.org |
| Suzuki-Miyaura Coupling | Pd or Ni complexes with various ligands | Benzylic/aliphatic fluorides, Aryl/vinylboronic acids | Functionalized (hetero)arenes, Disubstituted alkenes | Utilizes inexpensive LiI to facilitate C-F activation. nih.gov |
| Negishi Coupling | Pd-catalyst with TMEDA ligand | Aryl halides, (Difluoromethyl)zinc reagent | Difluoromethylated aromatics | Efficient transmetalation of the CF₂H group without an activator. rsc.orgnih.gov |
| Buchwald-Hartwig Amination | Pd-catalyst with phosphine ligands (e.g., BINAP, DPPF) | Aryl halides, Amines | Aryl amines | Bidentate ligands prevent catalyst deactivation and improve rates and yields. wikipedia.org |
| Buchwald-Hartwig Amination | Pd-catalyst | 2-Chloroanilines, Aryl bromides | Fluorinated carbazoles | Tandem amination/intramolecular arylation sequence. researchgate.net |
Ring-Opening and Ring-Closing Metathesis Reactions of Related Structures
Olefin metathesis has become a fundamental reaction in organic synthesis for the formation of carbon-carbon double bonds. uniovi.esacs.org Its application to fluorinated substrates allows for the synthesis of complex cyclic and polymeric structures that would be difficult to access otherwise. uniovi.esnortheastern.edu
Ring-Closing Metathesis (RCM): Ring-closing metathesis is a powerful intramolecular reaction for constructing carbocyclic and heterocyclic compounds. uniovi.es The reaction has been successfully applied to dienes containing difluorinated groups to synthesize novel cyclic structures. For example, building block methods starting from trifluoroethanol have enabled the rapid assembly of difluorinated cyclooctenones via RCM, using a modification of the Grubbs catalyst. researchgate.net Studies have also investigated how the structure of difluorinated dienes, particularly the nature of allylic protecting groups, affects the efficiency of cyclooctannulation reactions catalyzed by ruthenium complexes. grafiati.com Furthermore, RCM has been used to create difluorinated cyclohexene (B86901) derivatives from diastereomeric difluoro-diene precursors, which can then be converted into novel difluorinated cyclitol analogues. nih.gov
Ring-Opening Metathesis Polymerization (ROMP): ROMP is a chain-growth polymerization reaction that uses cyclic olefins to produce polymeric materials. acs.org The inclusion of fluorine in the monomers can impart unique properties to the resulting polymers. researchgate.net Fluoroalkenes are generally considered reluctant substrates for metathesis. researchgate.net However, this property has been harnessed to achieve alternating ROMP. For example, the copolymerization of dihydrofuran with fluorinated norbornene derivatives leads to perfectly alternating copolymers, as the fluorinated monomer suppresses its own homopolymerization. researchgate.net ROMP has also been used to polymerize fluoroalkyl-substituted polycyclic olefins and to synthesize block copolymers containing fluorinated segments. acs.orgresearchgate.net
| Metathesis Reaction | Catalyst | Substrate | Product | Key Findings & References |
| Ring-Closing Metathesis (RCM) | Grubbs' catalyst (Fürstner mod.) | Difluorinated diene derived from trifluoroethanol | Difluorinated cyclooctenone | Demonstrates a building block approach to complex cyclic fluoroketones. researchgate.net |
| Ring-Closing Metathesis (RCM) | Ruthenium alkylidene | Diene with allylic functionality | Functionalized cyclic olefin | Allylic functional groups are tolerated in RCM reactions. researchgate.net |
| Ring-Closing Metathesis (RCM) | Ruthenium catalyst | Acetonide-protected 3,6-difluoro-octa-1,7-diene-4,5-diols | 1,4-Difluoro-cyclohexenes | A two-directional approach to enantiopure difluorinated cyclitol precursors. nih.gov |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' Ru-catalysts | Cyclooctene and fluorinated norbornenes | Diblock, multiblock, and random copolymers | Synthesis of fluorinated polymers with unique thermal and surface properties. researchgate.net |
| Alternating ROMP | Not specified | Dihydrofuran and fluorinated norbornenes | Perfectly alternating copolymer | Fluorine substitution suppresses homopolymerization, enforcing alternation. researchgate.net |
Mechanistic Investigations of Reactions Involving Difluorinated Carbinols
Understanding the mechanisms of reactions involving difluorinated carbinols is crucial for controlling reactivity and selectivity. The strong electron-withdrawing nature of the difluoroalkyl group significantly influences the stability of adjacent reactive intermediates and the course of chemical transformations.
Studies on Reactive Intermediates (e.g., carbocations, oxonium ylides)
Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction and quickly convert to a more stable molecule. lumenlearning.com Their study provides insight into reaction pathways.
Carbocations: Carbocations adjacent to a difluoromethyl group are generally destabilized due to the powerful inductive electron-withdrawing effect of the fluorine atoms. However, benzylic cations can be stabilized by the high ionizing power of fluorinated alcohol solvents like trifluoroethanol (TFE), which also possess low nucleophilicity. researchgate.net This stabilization of cationic intermediates is a key factor in promoting reactions that might otherwise be sluggish. researchgate.net
Oxonium Ylides: Oxonium ylides have emerged as key reactive intermediates in reactions involving fluorinated compounds. In one strategy, the reaction of a fluoroalkyl ketone N-triftosylhydrazone with a β,γ-unsaturated alcohol, initiated by a silver carbene, proceeds through a crucial oxonium ylide intermediate. researchgate.netchemrxiv.orgnih.gov This intermediate triggers a cascade involving selective C–F bond cleavage and a Claisen rearrangement of an in situ-generated difluorovinyl ether. researchgate.netnih.gov This carbene-initiated rearrangement strategy enables the conversion of fluoroalkyl ketones into diverse α,α-difluoro-γ,δ-unsaturated ketones. chemrxiv.orgnih.gov Similarly, oxonium ylides formed from diazo compounds and alcohols can be trapped by various electrophiles in reactions promoted by fluorinated alcohols. thieme-connect.comresearchgate.net
Role of Solvents in Fluorinated Alcohol Reactions
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), are not merely inert media but often play a crucial role in promoting reactions. researchgate.netrsc.orgthieme-connect.com Their unique properties, including high hydrogen-bond donating ability, high ionizing power, and low nucleophilicity, allow them to activate substrates and stabilize intermediates and transition states. researchgate.netresearchgate.netjst.go.jp
In azo-ene reactions involving 1,2,4-triazoline-3,5-diones (TADs), using HFIP as the solvent dramatically accelerates the desired ene reaction while suppressing competing side reactions. jst.go.jpnih.gov This effect is attributed to HFIP's ability to facilitate the process through hydrogen-bonding interactions. jst.go.jpnih.gov Similarly, fluorinated alcohols have been shown to have a beneficial effect on the reactivity and selectivity of various transition metal-catalyzed C-H functionalization reactions. rsc.org In Diels-Alder reactions, the use of aqueous mixtures of fluorinated alcohols can influence the reaction rate and stereoselectivity, with effects attributed to solvophobicity and hydrogen bond donating ability. rsc.org These solvents can amplify the electrophilicity of reagents and stabilize cationic intermediates, enabling reactions to proceed under mild, neutral conditions, often without the need for a catalyst. researchgate.net
| Reaction Type | Solvent | Role of Solvent | Outcome | Reference |
| Azo-Ene Reaction | HFIP | Hydrogen-bonding interactions | Accelerates desired reaction, suppresses side reactions | jst.go.jpnih.gov |
| C-H Functionalization | HFIP, TFE | Enhances reactivity and selectivity | Enables challenging C-H activation reactions | rsc.org |
| Diels-Alder Reaction | Aqueous fluorinated alcohols | Solvophobic and hydrogen-bond donating effects | Influences rate and endo/exo selectivity | rsc.org |
| Oxidation/Ring-Opening | HFIP, TFE | High ionizing power, low nucleophilicity | Activates peroxides and epoxides, stabilizes cationic intermediates | researchgate.net |
Stereochemical Outcomes of Reactions
Controlling stereochemistry is a central goal in organic synthesis, and the synthesis of fluorinated compounds is no exception. rsc.orgrsc.orgnih.gov The presence of fluorine can profoundly affect the conformational preferences and reactivity of molecules, influencing the stereochemical outcome of reactions. beilstein-journals.org
Significant progress has been made in the stereoselective construction of fluorinated carbon centers. rsc.orgrsc.org For example, copper-catalyzed hydroboration of difluoroalkyl-substituted internal alkenes has been achieved with high levels of regio- and enantioselectivity. geresearchgroup.com The reaction mechanism suggests that an irreversible alkene insertion step controls the stereoselectivity. geresearchgroup.com
In ring-closing metathesis (RCM) reactions, the stereochemistry of the starting diene can dictate the geometry of the resulting cyclic alkene. grafiati.com The synthesis of difluorinated cyclooctenones from acyclic precursors has been shown to produce both cis- and trans-isomers. researchgate.net Furthermore, highly diastereoselective syntheses of difluoromethyl spiroethers have been developed through difluoromethylation-cyclization strategies. rsc.org
Asymmetric catalytic reactions are a primary strategy for establishing stereocenters. rsc.org The development of chiral catalysts for reactions like asymmetric alkylation, Mannich reactions, and Michael additions involving fluorinated substrates has enabled the synthesis of compounds with fluorinated quaternary carbon stereocenters in high yields and enantioselectivities. rsc.org
Spectroscopic Characterization Methodologies for 2 Ethyl 3,3 Difluorobutan 1 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. For 2-Ethyl-3,3-difluorobutan-1-ol, a combination of ¹⁹F and ¹H NMR techniques provides a comprehensive understanding of its molecular structure, stereochemistry, and conformational dynamics. The presence of the chiral center at C2 renders the geminal fluorine atoms at C3 and the methylene (B1212753) protons at C1 diastereotopic, leading to more complex but highly informative NMR spectra. masterorganicchemistry.comresearchgate.netrsc.org
With its 100% natural abundance and high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR experiments. nih.govalfa-chemistry.com The ¹⁹F chemical shift is exceptionally responsive to the local electronic environment, making it a powerful probe for structural analysis. nih.govalfa-chemistry.com
In this compound, the two fluorine atoms attached to C3 are diastereotopic due to the adjacent C2 chiral center. This magnetic inequivalence means they resonate at different frequencies, giving rise to distinct signals in the ¹⁹F NMR spectrum. Typically, geminal diastereotopic fluorines in an acyclic chain appear as a pair of doublets (an AB quartet) due to strong two-bond geminal coupling (²JFF). researchgate.netcas.cn
The chemical shifts of these fluorine atoms are influenced by the electronic effects of the neighboring alkyl and hydroxyl groups. For gem-difluoroalkanes, the ¹⁹F chemical shifts generally appear in a predictable region. In a related compound, 4,4-difluorobutanol, the CF₂ group has been observed. soton.ac.uk The introduction of an ethyl group at the adjacent carbon in this compound would further influence the electronic environment. The difference in chemical shift (ΔδFF) between the diastereotopic fluorines can be a sensitive reporter of the conformational preferences of the molecule. researchgate.net
Interactive Data Table: Predicted ¹⁹F NMR Chemical Shifts
This table provides predicted chemical shift values for the diastereotopic fluorine atoms in this compound, based on data from analogous structures.
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Fa (C3) | -110 to -115 | Doublet (d) | Diastereotopic environment, geminal coupling to Fb. |
| Fb (C3) | -112 to -117 | Doublet (d) | Diastereotopic environment, geminal coupling to Fa. |
Spin-spin coupling provides crucial information about the connectivity and spatial relationships between nuclei. alfa-chemistry.com In this compound, several key coupling interactions are expected:
¹⁹F-¹⁹F Coupling: A large geminal coupling constant (²JFF) is expected between the diastereotopic fluorine atoms at C3. Values for such couplings in similar acyclic systems are typically in the range of 230–300 Hz. cas.cnwikipedia.orgconicet.gov.ar
¹⁹F-¹H Coupling:
Vicinal Coupling (³JFH): The fluorine atoms will couple to the vicinal proton on C2 (H2) and the two protons on C4 (H4). The magnitude of ³JFH is dependent on the dihedral angle, as described by the Karplus relationship, and typically ranges from 5 to 25 Hz for fluoroalkanes. alfa-chemistry.comacs.orgacs.org
Long-Range Coupling: Four-bond couplings (⁴JFH) to the C1 methylene protons and five-bond couplings (⁵JFH) to the C5 methyl protons may also be observed, though they are generally smaller (0.5–3.0 Hz). alfa-chemistry.comacs.orgcdnsciencepub.com
¹⁹F-¹³C Coupling: The fluorine atoms will couple to various carbon atoms in the molecule. The one-bond coupling (¹JCF) to C3 will be the largest, typically >200 Hz. Two-bond (²JCF) couplings to C2 and C4, and three-bond (³JCF) coupling to C1 and C5 will also be present and provide valuable structural confirmation.
Interactive Data Table: Predicted Spin-Spin Coupling Constants (J)
This table summarizes the expected J-coupling constants for this compound.
| Coupling Nuclei | Coupling Type | Predicted J-Value (Hz) |
| Fa - Fb | ²JFF (geminal) | 230 - 260 |
| F - H2 | ³JFH (vicinal) | 15 - 25 |
| F - H4 | ³JFH (vicinal) | 10 - 20 |
| F - H1 | ⁴JFH (long-range) | < 5 |
| F - C3 | ¹JCF (one-bond) | 240 - 280 |
| F - C2 | ²JCF (two-bond) | 20 - 30 |
| F - C4 | ²JCF (two-bond) | 20 - 30 |
Two-dimensional NMR experiments are powerful for unambiguously assigning signals and confirming the molecular structure.
¹⁹F-¹⁹F COSY (Correlation Spectroscopy): A ¹⁹F-¹⁹F COSY spectrum would show a cross-peak connecting the two diastereotopic fluorine signals, confirming their geminal relationship. conicet.gov.arresearchgate.net While vicinal ³JFF couplings are often weak or absent in perfluoroalkyl chains, the strong ²JFF coupling in a gem-difluoro group gives a clear correlation. sci-hub.st
¹⁹F-¹H HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between fluorine and proton nuclei, typically over two to four bonds. It would be instrumental in assigning the proton signals by showing correlations from the C3 fluorine atoms to the proton at C2, the methylene protons at C1, and the methylene protons at C4. researchgate.net
¹⁹F-¹³C HMBC: Similarly, a ¹⁹F-¹³C HMBC spectrum would show correlations between the fluorine atoms and C2, C4, C1, and C5, providing a complete carbon framework assignment relative to the fluorine positions. blogspot.com
Nuclear Overhauser Effect (NOE) experiments provide information about through-space proximity of nuclei, which is invaluable for conformational and stereochemical analysis. anu.edu.au
A ¹⁹F{¹H} heteronuclear NOE (HOESY) experiment can be used to identify which protons are spatially close to the fluorine atoms. nih.govresearchgate.net For this compound, observing NOEs between the C3 fluorines and specific protons on C1, C2, and C4 would help to define the preferred solution-state conformation around the C2-C3 bond. Strong dipolar coupling allows for the measurement of ¹⁹F-¹H NOEs, which can be used to estimate internuclear distances. nih.govacs.org
Analysis of spin-lattice (T₁) and spin-spin (T₂) relaxation times can also yield insights into the mobility of different parts of the molecule.
The ¹H NMR spectrum of this compound is complex due to the presence of a chiral center and couplings to fluorine.
C1 Methylene Protons (-CH₂OH): The two protons on C1 are diastereotopic because of the adjacent C2 stereocenter. masterorganicchemistry.com They are expected to appear as two separate multiplets, further split by coupling to the H2 proton (³JHH) and potentially by long-range coupling to the C3 fluorine atoms (⁴JFH). Their chemical shift would be in the range of 3.5-3.8 ppm, typical for protons on a carbon bearing a hydroxyl group. usp.bropenstax.org
C2 Methine Proton (-CH-): The proton on the chiral carbon C2 will be a complex multiplet due to coupling with the C1 protons (³JHH), the C4 protons (³JHH), and the two diastereotopic fluorine atoms at C3 (³JFH).
C4 Methylene Protons (-CH₂CH₃): These protons will appear as a multiplet, split by the C2 proton (³JHH), the C5 methyl protons (³JHH), and the C3 fluorine atoms (³JFH).
C5 Methyl Protons (-CH₃): This signal is expected to be a triplet, resulting from coupling to the two adjacent C4 protons.
Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet. hw.ac.uk Its chemical shift is variable and depends on concentration, solvent, and temperature. The signal disappears upon shaking the sample with D₂O, a technique used to confirm its assignment. libretexts.org
Interactive Data Table: Predicted ¹H NMR Data
This table presents the predicted ¹H NMR data for this compound.
| Proton(s) | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling to |
| -OH | 1 | 1.5 - 3.0 | broad singlet (br s) | - |
| -CH₂O | 1 | 3.6 - 3.8 | multiplet (m) | H2, F |
| -CH- | 2 | 1.8 - 2.1 | multiplet (m) | H1, H4, F |
| -CH₂- | 4 | 1.5 - 1.7 | multiplet (m) | H2, H5, F |
| -CH₃ | 5 | 0.9 - 1.0 | triplet (t) | H4 |
Carbon-13 (¹³C) NMR Spectroscopy
No published ¹³C NMR data for this compound could be identified. A detailed analysis of chemical shifts and carbon environments is therefore not possible.
Other Relevant NMR Nuclei (e.g., ³¹P NMR for phosphoramidates)
Information regarding the use of other NMR-active nuclei in the characterization of this compound or its derivatives is not available in the reviewed sources.
Infrared (IR) Spectroscopy
Specific IR absorption data for this compound has not been reported in the available literature. An analysis of the characteristic vibrational modes for the functional groups present in the molecule cannot be presented without experimental spectra.
Mass Spectrometry (MS)
There is no available mass spectrometry data detailing the molecular ion peak or fragmentation pattern of this compound.
X-ray Crystallography of Derivatives and Analogs
No crystallographic data for derivatives or analogs of this compound has been found in the public domain.
Advanced Research Applications and Potential of 2 Ethyl 3,3 Difluorobutan 1 Ol As a Chemical Synthon
Building Block in Organic Synthesis
The utility of 2-Ethyl-3,3-difluorobutan-1-ol as a building block, or synthon, in organic synthesis is rooted in its combination of a reactive primary alcohol and the influential gem-difluoro group. This arrangement allows for its incorporation into larger, more complex molecular architectures, imparting the unique properties associated with fluorine.
Precursor for Complex Fluorinated Organic Molecules
The synthesis of complex fluorinated organic molecules often relies on the use of strategically fluorinated building blocks. While direct synthesis of this compound is not extensively documented, a plausible synthetic route involves the reduction of 2-ethyl-3,3-difluorobutanoic acid or its derivatives. This acid is accessible and provides a direct pathway to the target alcohol.
The primary alcohol functionality of this compound serves as a handle for a variety of chemical transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a range of other functional groups, such as halides or amines, via standard synthetic protocols. These transformations open avenues for its incorporation into diverse molecular scaffolds.
For instance, the hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This allows for the introduction of various functionalities, including azides, cyanides, or thiolates, which are precursors to other important chemical moieties.
Below is a table illustrating potential transformations of this compound and the resulting functional groups, which can be used to construct more complex molecules.
| Starting Material | Reagent(s) | Product Functional Group | Potential Application |
| This compound | PCC, CH₂Cl₂ | Aldehyde | Aldol (B89426) reactions, Wittig reactions |
| This compound | Jones Reagent | Carboxylic Acid | Amide coupling, esterification |
| This compound | 1. TsCl, pyridine; 2. NaN₃ | Azide | Click chemistry, reduction to amine |
| This compound | PBr₃ | Alkyl Bromide | Grignard reagent formation, cross-coupling reactions |
Intermediate in the Synthesis of Specialty Chemicals
The unique combination of chirality and the gem-difluoro group makes this compound an attractive intermediate for the synthesis of specialty chemicals, including agrochemicals and pharmaceuticals. The presence of the difluoromethyl group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
The ethyl group at the adjacent stereocenter provides steric bulk and can influence the conformational preferences of the molecule, which is a critical factor in the design of bioactive compounds. By using enantiomerically pure forms of this compound, chemists can synthesize stereochemically defined specialty chemicals, which is often a requirement for optimal biological activity.
The following table outlines hypothetical specialty chemicals that could be synthesized from this compound, highlighting the role of the fluorinated synthon.
| Target Specialty Chemical | Synthetic Transformation | Key Feature from Synthon |
| Chiral Fluorinated Pesticide | Etherification with an aromatic phenol | Introduction of a chiral, lipophilic difluoroalkyl group |
| Fluorinated Pharmaceutical Intermediate | Mitsunobu reaction with a nitrogen heterocycle | Stereospecific introduction of a difluorinated side chain |
| Advanced Polymer Monomer | Esterification with acrylic acid | Incorporation of a fluorinated, chiral monomer unit |
Scaffold for Novel Chemical Methodologies
Beyond its role as a simple building block, the structure of this compound can be exploited as a scaffold for the development of new synthetic methods. The proximity of the hydroxyl group, the chiral center, and the gem-difluoro moiety can be used to control the stereochemical outcome of reactions or to facilitate unique chemical transformations.
For example, the alcohol could be tethered to a prochiral substrate. The stereocenter of the 2-ethyl-3,3-difluorobutyl group could then direct the stereoselective functionalization of the tethered molecule. The fluorine atoms, with their strong electron-withdrawing nature, could also influence the reactivity of nearby functional groups, potentially enabling novel reaction pathways that are not accessible with non-fluorinated analogues.
Probes for Mechanistic Studies in Organic Reactions
The fluorine atoms in this compound provide a powerful tool for mechanistic investigations of organic reactions. The presence of two fluorine atoms on the same carbon creates a unique spectroscopic handle that can be monitored by ¹⁹F NMR spectroscopy. This technique is highly sensitive to the local electronic environment, allowing for the detailed study of reaction intermediates and transition states.
By incorporating the 2-ethyl-3,3-difluorobutyl group into a reacting molecule, chemists can use ¹⁹F NMR to:
Monitor Reaction Progress: The chemical shift of the fluorine atoms will likely change as the reaction proceeds, providing a real-time method for monitoring the conversion of starting material to product.
Identify Intermediates: The formation of transient intermediates may be observable as new signals in the ¹⁹F NMR spectrum.
Probe Electronic Effects: Changes in the electronic nature of the reaction center during a reaction can be transmitted to the nearby difluoromethyl group, resulting in observable changes in the ¹⁹F NMR spectrum. This can provide valuable insights into the electronic demands of the reaction mechanism.
Conclusion and Future Research Perspectives
Summary of Current Understanding of 2-Ethyl-3,3-difluorobutan-1-ol Chemistry
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. mdpi.com In the case of this compound, the presence of two fluorine atoms on the third carbon atom and a hydroxyl group on the first carbon creates a molecule with unique electronic and steric characteristics. The strong electronegativity of fluorine leads to a polarized C-F bond, which is the strongest single bond in organic chemistry. wikipedia.org This inherent strength imparts high thermal and chemical stability to the molecule.
The primary alcohol group (-CH₂OH) is a key functional group that can undergo various chemical transformations. The geminal difluoro group (CF₂) vicinal to the ethyl group is expected to exert a significant inductive effect, influencing the reactivity of the alcohol. This electron-withdrawing effect would likely decrease the nucleophilicity of the hydroxyl oxygen, potentially affecting its reactivity in substitution and condensation reactions.
Emerging Synthetic Strategies for Highly Functionalized Fluorinated Alcohols
The synthesis of highly functionalized fluorinated alcohols is a significant area of research in organofluorine chemistry. digitellinc.com While a specific synthesis for this compound is not documented, several emerging strategies for similar structures could be adapted.
One potential approach involves the use of fluorinated building blocks. wikipedia.org For instance, the reaction of a Grignard reagent derived from an ethyl halide with a suitable difluorinated carbonyl compound could be a viable route. Another strategy could involve the difluorination of a corresponding keto-alcohol precursor. Modern fluorination reagents and methodologies offer various options for such transformations.
Recent advancements in catalysis, particularly transition metal-catalyzed reactions, have opened new avenues for the synthesis of complex fluorinated molecules. rsc.orgresearchgate.net Copper-catalyzed synthesis of fluoroalcohols from alkylboranes and ketones represents a promising computational approach that could be explored for the synthesis of novel fluorinated compounds. acs.orgacs.org Furthermore, late-stage fluorination techniques, which introduce fluorine at a later step in a synthetic sequence, are gaining prominence and could be applicable. cas.cn
Opportunities for Advanced Characterization and Computational Insights
The detailed characterization of this compound would provide valuable insights into its structure and properties. Advanced analytical techniques are crucial for elucidating the nuances of organofluorine compounds.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for confirming the molecular structure. ¹⁹F NMR is particularly powerful for probing the electronic environment of the fluorine atoms.
Infrared (IR) Spectroscopy: This would help in identifying the characteristic vibrational frequencies of the O-H and C-F bonds.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and fragmentation pattern, further confirming the structure.
Computational Chemistry: Computational studies, such as Density Functional Theory (DFT) calculations, can provide a deeper understanding of the molecule's conformational preferences, electronic properties, and reaction mechanisms. emerginginvestigators.orgelsevierpure.com Such calculations can predict bond lengths, bond angles, dihedral angles, and vibrational frequencies, which can be correlated with experimental data. Furthermore, computational analysis can shed light on the reactivity of the molecule and guide the design of new synthetic routes. acs.orgacs.org
Future Directions in the Academic Exploration of Difluorinated Alcohol Derivatives
The academic exploration of difluorinated alcohol derivatives like this compound presents several exciting opportunities. Given the unique properties imparted by fluorine, this compound could serve as a valuable building block in the synthesis of novel molecules with potential applications in various fields.
Future research could focus on:
Developing efficient and stereoselective synthetic routes to this compound and its derivatives.
Investigating the reactivity of the hydroxyl group and the C-F bonds to understand the full scope of its chemical transformations.
Exploring its potential as a solvent in organic reactions, as fluorinated alcohols are known to have unique solvent properties. rsc.orgresearchgate.net
Synthesizing and evaluating derivatives for applications in medicinal chemistry, agrochemicals, and materials science, where the presence of fluorine can enhance biological activity and material properties. mdpi.comwikipedia.org
The study of such specifically functionalized difluorinated alcohols will contribute to the broader understanding of organofluorine chemistry and could lead to the discovery of new molecules with valuable properties.
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing 2-Ethyl-3,3-difluorobutan-1-ol, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis often involves fluorination of ketone intermediates or hydroxyl precursors. For example, fluorinating 3-keto-2-ethylbutan-1-ol using agents like Deoxo-Fluor or DAST (diethylaminosulfur trifluoride) under anhydrous conditions (THF or DCM) at -20°C to 0°C minimizes side reactions. Yield optimization (70–85%) requires strict moisture control, as hydrolysis of fluorinating agents reduces efficiency. Related fluorobutanol syntheses highlight stoichiometric precision (1:1.2 substrate-to-fluorinating agent ratio) to avoid over-fluorination .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : The -CH2OH proton appears as a triplet (δ 3.6–4.0 ppm) due to coupling with adjacent CH2 groups. Ethyl group protons (δ 1.2–1.5 ppm) split into a quartet.
- ¹⁹F NMR : A singlet at δ -120 to -130 ppm confirms the CF2 group.
- MS : Molecular ion peak at m/z 150 (C₆H₁₂F₂O), with fragmentation patterns (e.g., loss of H₂O at m/z 132). Comparative analysis with analogs like ethyl 3,3-difluoro-2-hydroxybutanoate validates assignments .
Q. What safety precautions are recommended for handling fluorinated alcohols like this compound?
- Methodological Answer :
- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation (flash point ~40–60°C).
- Storage : Flame-resistant cabinets, isolated from oxidizers.
- Emergency protocols for skin contact: Immediate rinsing with water, followed by ethanol decontamination. Analogous fluoro alcohols (e.g., 4-fluorobutan-1-ol) show moderate toxicity (LD₅₀ > 2000 mg/kg in rats), necessitating caution .
Advanced Research Questions
Q. What strategies control stereochemistry during the synthesis of fluorinated alcohols like this compound?
- Methodological Answer :
- Asymmetric Catalysis : Palladium-BINAP complexes induce enantioselectivity (>90% ee) in fluorocyclization reactions.
- Kinetic Resolution : Lipase-catalyzed esterification (e.g., Candida antarctica lipase B) separates enantiomers via selective acylation.
- Solvent Effects : Non-polar solvents (toluene) enhance diastereomeric excess by 20–30% compared to polar solvents (DMF). Studies on trifluoromethyl analogs demonstrate temperature-dependent selectivity (-20°C optimal) .
Q. How do fluorine atoms influence the reactivity of this compound in nucleophilic substitutions or oxidations?
- Methodological Answer :
- Electrophilicity Enhancement : Fluorine’s electron-withdrawing effect increases carbocation stability, accelerating SN1 reactions.
- β-Fluorine Effect : Stabilizes transition states in oxidations (e.g., KMnO₄), doubling reaction rates versus non-fluorinated analogs.
- Steric Hindrance : Ethyl and CF₂ groups reduce SN2 accessibility, favoring elimination pathways in basic conditions. Comparative kinetic data from pentafluorobutanol derivatives support these trends .
Q. What challenges arise in chromatographic analysis of impurities or degradation products in this compound?
- Methodological Answer :
- Co-elution : Resolved using HILIC-UPLC with acetonitrile:water (70:30, 0.1% formic acid) for polar fluorinated byproducts.
- Thermal Instability : Derivatization (BSTFA silylation) prevents decomposition in GC.
- Detection Limitations : Charged aerosol detection (CAD) improves sensitivity for low-UV-absorbing aliphatic fluorides. Validation shows 85–95% recovery rates for spiked impurities .
Notes
- Methodological answers integrate synthesis, characterization, and safety protocols from peer-reviewed analogs and industrial standards.
- Advanced questions emphasize mechanistic insights and comparative kinetics, leveraging fluorochemical principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
